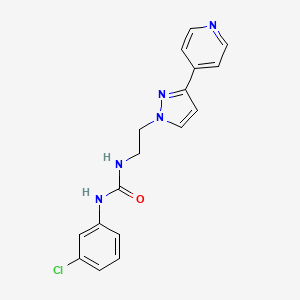

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide, also known as THP-PS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Applications De Recherche Scientifique

AMPA Receptor Modulation

The compound has been investigated as an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator. AMPA receptors play a crucial role in excitatory neurotransmission within the central nervous system. By enhancing AMPA receptor function, this compound may have implications for cognitive processes, memory, and synaptic plasticity .

Cognitive Enhancement

Given its activity on AMPA receptors, researchers have explored its potential to improve cognitive deficits. Preclinical studies suggest that it may attenuate cognitive impairments associated with conditions like schizophrenia. Clinical trials are warranted to evaluate its efficacy in humans .

Neuroprotection

The compound’s modulation of AMPA receptors may confer neuroprotective effects. By enhancing synaptic transmission, it could potentially mitigate neuronal damage caused by excitotoxicity or ischemia. Further studies are needed to validate this hypothesis .

Epilepsy Treatment

AMPA receptor modulators have shown promise in epilepsy management. This compound’s ability to potentiate AMPA receptors may contribute to seizure control. However, rigorous clinical investigations are necessary to establish its safety and efficacy .

Pain Management

AMPA receptors are implicated in pain signaling pathways. Researchers have explored the compound’s potential as an analgesic agent. Its precise mechanism of action and therapeutic window require further elucidation .

Drug Development

Beyond its specific applications, this compound serves as a valuable lead for drug development. Rational design and structure-based approaches have yielded insights into its pharmacological properties. Researchers continue to optimize its potency, selectivity, and metabolic stability for potential clinical use .

Mécanisme D'action

Target of Action

The primary target of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide, also known as PF-04958242, is the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

PF-04958242 acts as a potent potentiator of the AMPA receptor . It enhances the activity of the receptor, improving key interactions with the human GluA2 ligand-binding domain . This interaction results in an increase in the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .

Biochemical Pathways

The activation of AMPA receptors by PF-04958242 affects several biochemical pathways. Primarily, it enhances glutamatergic transmission, which is crucial for synaptic plasticity, a cellular mechanism for learning and memory .

Pharmacokinetics

These include O-dealkylation and tetrahydrofuran hydroxylation . A rat mass balance study showed incomplete recovery of administered radioactivity, indicating complex metabolism and clearance .

Result of Action

The potentiation of AMPA receptors by PF-04958242 can lead to enhanced synaptic transmission and improved cognitive function . It has been investigated for the treatment of cognitive impairment associated with schizophrenia .

Propriétés

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]propane-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3S/c1-8(2)17(14,15)12-9-5-11-13(6-9)10-3-4-16-7-10/h5-6,8,10,12H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNNARNCOCZVAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CN(N=C1)C2CCOC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2383793.png)

![Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2383800.png)

![(2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2383802.png)